2-Isopropyladamantan-2-ol
Overview
Description
2-Isopropyladamantan-2-ol is a derivative of adamantane, a hydrocarbon with a unique diamondoid structure. This compound is characterized by the presence of an isopropyl group and a hydroxyl group attached to the adamantane core. The molecular formula of this compound is C13H22O, and it has a molecular weight of 194.31 g/mol. This compound is known for its stability and unique chemical properties, making it a valuable subject of study in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Isopropyladamantan-2-ol typically involves the alkylation of adamantane derivatives. One common method includes the reaction of adamantanone with isopropylmagnesium bromide (Grignard reagent) under controlled conditions. The reaction is carried out in an anhydrous solvent such as tetrahydrofuran at low temperatures to ensure the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve the catalytic hydrogenation of adamantane derivatives in the presence of isopropyl alcohol. This method ensures high yield and purity of the final product. The reaction conditions typically include elevated temperatures and pressures, along with the use of a suitable catalyst such as palladium on carbon .
Chemical Reactions Analysis
Types of Reactions: 2-Isopropyladamantan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid derivative.
Reduction: The compound can be reduced to form the corresponding hydrocarbon.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide are used for halogenation reactions.
Major Products Formed:
Oxidation: Formation of 2-isopropyladamantan-2-one or 2-isopropyladamantanoic acid.
Reduction: Formation of 2-isopropyladamantane.
Substitution: Formation of 2-isopropyladamantan-2-yl halides or amines.
Scientific Research Applications
2-Isopropyladamantan-2-ol has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of various adamantane derivatives, which are valuable in the development of new materials and catalysts.
Biology: Studied for its potential antiviral and antibacterial properties due to its unique structure.
Medicine: Investigated for its potential use in drug delivery systems and as a building block for pharmaceuticals.
Industry: Utilized in the production of high-performance polymers and as an additive in lubricants and fuels.
Mechanism of Action
The mechanism of action of 2-Isopropyladamantan-2-ol involves its interaction with biological membranes and enzymes. The compound’s bulky adamantane core allows it to fit into hydrophobic pockets of proteins, potentially inhibiting their function. Additionally, the hydroxyl group can form hydrogen bonds with amino acid residues, further stabilizing the interaction. These properties make it a promising candidate for the development of new therapeutic agents.
Comparison with Similar Compounds
- 2-Methyladamantan-2-ol
- 2-Ethyladamantan-2-ol
- 2-Propyladamantan-2-ol
Comparison: 2-Isopropyladamantan-2-ol is unique due to the presence of the isopropyl group, which imparts distinct steric and electronic properties. This makes it more stable and less reactive compared to its methyl and ethyl counterparts. Additionally, the isopropyl group enhances the compound’s hydrophobicity, making it more suitable for applications in non-polar environments.
Properties
IUPAC Name |
2-propan-2-yladamantan-2-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22O/c1-8(2)13(14)11-4-9-3-10(6-11)7-12(13)5-9/h8-12,14H,3-7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYAFZSLKABJJJQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1(C2CC3CC(C2)CC1C3)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70621928 | |
Record name | 2-(Propan-2-yl)tricyclo[3.3.1.1~3,7~]decan-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70621928 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
38432-77-8 | |
Record name | 2-(Propan-2-yl)tricyclo[3.3.1.1~3,7~]decan-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70621928 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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